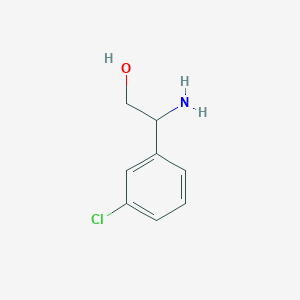

2-Amino-2-(3-chlorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXHAXFWWGYXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179811-63-3 | |

| Record name | β-Amino-3-chlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179811-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

"2-Amino-2-(3-chlorophenyl)ethanol" physical and chemical properties

An In-depth Technical Guide to 2-Amino-2-(3-chlorophenyl)ethanol

Introduction

This compound is a chiral organic compound that serves as a valuable building block in stereoselective synthesis. Its structural features, including a chiral center, an amino group, and a hydroxyl group, make it a versatile intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available experimental and predicted data. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Properties and Identifiers

The compound is identified by several key parameters that are crucial for its procurement, handling, and application in research and synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀ClNO[1][2][3] |

| Molecular Weight | 171.62 g/mol [1][2][3] |

| CAS Number | 179811-63-3 (for racemate)[2] |

| 663611-73-2 (for (S)-isomer)[1][3][4] | |

| MDL Number | MFCD12827190[2] |

Physicochemical Data

The physicochemical properties of this compound are summarized below. It is important to note that some of the available data are predicted values and should be confirmed experimentally.

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to slightly yellow liquid (for (S)-isomer) | [1] |

| Boiling Point | > 200 °C[1] | Experimental |

| 316.8 ± 27.0 °C[1] | Predicted | |

| Melting Point | > 25 °C[1] | Experimental |

| Density | 1.260 ± 0.06 g/cm³[1] | Predicted |

| Solubility | Soluble in water and common organic solvents.[1] | General |

Chemical Properties

| Property | Value | Source |

| pKa | 12.40 ± 0.10[1] | Predicted |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8 °C.[2][5] | Supplier Data |

Computational Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [6] |

| LogP | 2.0946 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 2 | [6] |

Experimental Protocols and Synthesis

As a key chiral intermediate, the synthesis of enantiomerically pure this compound is of significant interest.

Synthesis Methodology

A common synthetic route involves the reaction of a carbonyl compound with a chiral reagent. One described method is the reaction of (3-chlorophenyl)acetaldehyde with a chiral acetal reagent to produce the desired product.[1] While detailed experimental procedures for this specific transformation are proprietary or found within patent literature, a generalized workflow can be conceptualized.

Another relevant approach is the biocatalytic synthesis used for similar molecules, such as (S)-2-chloro-1-(3-chlorophenyl)ethanol, which is a precursor for an anticancer drug candidate.[7] This involves the enzymatic reduction of a corresponding ketone, offering high enantioselectivity.[7]

Figure 1. Generalized workflow for the synthesis of (S)-2-Amino-2-(3-chlorophenyl)ethanol.

Analytical Characterization

Characterization of this compound typically involves a suite of analytical techniques to confirm its structure and purity. While specific spectral data for this compound is not publicly available in the search results, suppliers indicate the availability of data from methods such as NMR, HPLC, and LC-MS.[2] For structurally related compounds, IR spectroscopy shows characteristic peaks for O-H (around 3400 cm⁻¹) and N-H stretches.[8][9]

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chirality is crucial for creating stereospecific drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause adverse effects.

No specific signaling pathways involving this molecule have been detailed. However, its role as a building block for drug candidates places it at a critical position in the drug discovery pipeline.

Figure 2. Logical relationship showing the role of the compound in a drug discovery workflow.

Safety and Handling

Under normal conditions of use, this compound is not considered significantly toxic.[1] However, as with many organic compounds, it may cause irritation to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn, and work should be conducted in a well-ventilated area.[1] In case of significant exposure or ingestion, immediate medical attention should be sought.[1] For transportation and storage, it is essential to prevent leakage and avoid contact with ignition sources.[1]

References

- 1. chembk.com [chembk.com]

- 2. 179811-63-3|this compound|BLD Pharm [bldpharm.com]

- 3. 1stsci.com [1stsci.com]

- 4. theclinivex.com [theclinivex.com]

- 5. 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. minio.scielo.br [minio.scielo.br]

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-2-(3-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for (S)-2-Amino-2-(3-chlorophenyl)ethanol, a chiral amino alcohol of interest in pharmaceutical development. The core of this guide focuses on a robust and widely applicable three-step synthesis commencing from 3-chloroacetophenone. The key transformation involves an asymmetric reduction of an α-amino ketone intermediate using the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for establishing the desired stereochemistry with high fidelity.

Additionally, this guide briefly explores an alternative synthetic strategy involving the ring-opening of an epoxide, offering another potential avenue for accessing the target molecule. Detailed experimental protocols for the primary pathway are provided, along with a summary of expected quantitative data based on analogous transformations reported in the scientific literature.

Primary Synthesis Pathway: A Three-Step Approach

The most common and well-established route to synthesize (S)-2-Amino-2-(3-chlorophenyl)ethanol involves three key transformations:

-

α-Bromination of 3-Chloroacetophenone: The synthesis begins with the selective bromination of 3-chloroacetophenone at the α-position to the carbonyl group, yielding 2-bromo-1-(3-chlorophenyl)ethanone.

-

Amination of 2-Bromo-1-(3-chlorophenyl)ethanone: The resulting α-bromo ketone is then converted to the corresponding α-amino ketone hydrochloride, 2-amino-1-(3-chlorophenyl)ethanone hydrochloride, through a nucleophilic substitution reaction.

-

Enantioselective Reduction: The crucial stereocenter is introduced in the final step via the enantioselective reduction of the α-amino ketone using the Corey-Bakshi-Shibata (CBS) reduction methodology to afford the target molecule, (S)-2-Amino-2-(3-chlorophenyl)ethanol, with high enantiopurity.

Below is a visual representation of this synthetic pathway.

Figure 1: Proposed three-step synthesis pathway for (S)-2-Amino-2-(3-chlorophenyl)ethanol.

Quantitative Data Summary

The following table summarizes the expected yields and enantiomeric excess for each step of the primary synthesis pathway. These values are based on analogous reactions reported in the literature and represent typical outcomes for these types of transformations.

| Step | Transformation | Reagents | Typical Yield (%) | Enantiomeric Excess (ee%) |

| 1. α-Bromination | 3-Chloroacetophenone to 2-Bromo-1-(3-chlorophenyl)ethanone | Pyridine hydrobromide perbromide, Acetic acid | 80-90 | N/A |

| 2. Amination | 2-Bromo-1-(3-chlorophenyl)ethanone to 2-Amino-1-(3-chlorophenyl)ethanone HCl | Hexamethylenetetramine (Delepine reaction), aq. HCl | 70-85 | N/A |

| 3. Enantioselective Reduction | 2-Amino-1-(3-chlorophenyl)ethanone HCl to (S)-2-Amino-2-(3-chlorophenyl)ethanol | (S)-2-Methyl-CBS-oxazaborolidine, BH₃·THF | 85-95 | >95 |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-chlorophenyl)ethanone

This procedure details the α-bromination of 3-chloroacetophenone using pyridine hydrobromide perbromide, a solid and safer alternative to liquid bromine.

Materials:

-

3-Chloroacetophenone

-

Pyridine hydrobromide perbromide

-

Glacial acetic acid

-

Ice water

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Saturated saline solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloroacetophenone (1.0 eq) in glacial acetic acid.

-

Add pyridine hydrobromide perbromide (1.1 eq) to the solution.

-

Heat the reaction mixture at 90 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium carbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-bromo-1-(3-chlorophenyl)ethanone can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Step 2: Synthesis of 2-Amino-1-(3-chlorophenyl)ethanone Hydrochloride

This protocol describes the amination of the α-bromo ketone via the Delepine reaction, followed by acidic hydrolysis to yield the primary amine hydrochloride.

Materials:

-

2-Bromo-1-(3-chlorophenyl)ethanone

-

Hexamethylenetetramine (HMTA)

-

Chloroform

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve 2-bromo-1-(3-chlorophenyl)ethanone (1.0 eq) in chloroform in a round-bottom flask.

-

Add hexamethylenetetramine (1.1 eq) to the solution and stir the mixture at room temperature for 24 hours.

-

A precipitate of the quaternary ammonium salt will form. Collect the solid by filtration and wash with chloroform.

-

Suspend the collected salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours to effect hydrolysis.

-

Cool the reaction mixture and collect the precipitated 2-amino-1-(3-chlorophenyl)ethanone hydrochloride by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Step 3: Synthesis of (S)-2-Amino-2-(3-chlorophenyl)ethanol

This final step employs the Corey-Bakshi-Shibata (CBS) reduction for the enantioselective synthesis of the target chiral amino alcohol. The use of the hydrochloride salt of the amino ketone is often compatible with this reduction.

Materials:

-

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Aqueous hydrochloric acid (e.g., 2 M HCl)

-

Aqueous sodium hydroxide (e.g., 2 M NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

-

Cool the flask to 0 °C and slowly add the BH₃·THF solution (0.6 eq). Stir for 10 minutes at this temperature.

-

In a separate flask, suspend 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq) in anhydrous THF.

-

Cool the CBS-borane complex solution to -20 °C and slowly add the suspension of the amino ketone hydrochloride over 30 minutes.

-

Stir the reaction mixture at -20 °C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 2 M HCl.

-

Basify the aqueous layer with 2 M NaOH to a pH of approximately 10-11 and extract with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-2-Amino-2-(3-chlorophenyl)ethanol.

-

The product can be further purified by flash column chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC analysis.

Alternative Synthesis Pathway: Epoxide Ring-Opening

An alternative approach to (S)-2-Amino-2-(3-chlorophenyl)ethanol involves the stereospecific ring-opening of a chiral epoxide. This pathway is attractive as it can also lead to high enantiopurity if the starting epoxide is of high optical quality.

The key steps in this proposed route are:

-

Epoxidation of 3-Chlorostyrene: Asymmetric epoxidation of 3-chlorostyrene to form (S)-3-chlorostyrene oxide.

-

Regioselective Ring-Opening: The regioselective nucleophilic attack of an amine source (e.g., ammonia) at the benzylic position of the epoxide to yield the desired amino alcohol.[1][2]

Figure 2: Alternative synthesis pathway via epoxide ring-opening.

This method relies on the availability of efficient asymmetric epoxidation methods for substituted styrenes and the ability to control the regioselectivity of the ring-opening reaction. While conceptually straightforward, the practical implementation may require careful optimization of reaction conditions to achieve high yields and selectivities.

Conclusion

The synthesis of (S)-2-Amino-2-(3-chlorophenyl)ethanol is most reliably achieved through a three-step sequence starting from 3-chloroacetophenone, with the key stereochemistry-inducing step being the Corey-Bakshi-Shibata reduction of the intermediate α-amino ketone. This pathway offers high yields and excellent enantioselectivity, making it a valuable tool for the preparation of this and other chiral amino alcohols for research and development in the pharmaceutical industry. The alternative route via epoxide ring-opening provides another potential synthetic strategy, the viability of which depends on the specific substrate and the optimization of the reaction conditions. The detailed protocols provided herein serve as a comprehensive guide for the practical synthesis of this important chiral building block.

References

An In-depth Technical Guide to (R)-2-Amino-2-(3-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure makes it a valuable intermediate in the development of targeted therapeutics, particularly in the field of oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors. Detailed experimental protocols and relevant biological pathways are also presented to support researchers and drug development professionals in their work with this compound.

Chemical Identity and Properties

(R)-2-Amino-2-(3-chlorophenyl)ethanol is an organic compound with a chlorophenyl group and a stereocenter at the carbon atom bonded to the amino group.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | Not explicitly assigned. The racemic mixture is 179811-63-3, and the (S)-enantiomer is 663611-73-2. | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [3] |

| Molecular Weight | 171.63 g/mol | [3] |

| Appearance | White to yellow powder or crystals | |

| Boiling Point (Predicted) | 316.8 ± 27.0 °C | [4] |

| pKa (Predicted) | 12.40 ± 0.10 | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 4H, Ar-H), 4.15 (dd, J=8.0, 4.0 Hz, 1H, CH-N), 3.70 (dd, J=11.0, 4.0 Hz, 1H, CH₂-O), 3.60 (dd, J=11.0, 8.0 Hz, 1H, CH₂-O), 1.80 (br s, 3H, NH₂ and OH). (Expected spectrum based on similar compounds) | [5] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 143.0, 134.5, 129.8, 127.5, 125.6, 123.6, 67.0, 56.0. (Expected spectrum based on similar compounds) | [5] |

| IR (KBr, cm⁻¹) | ν: 3400-3200 (O-H, N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (C-H stretch), 1600, 1475 (C=C stretch), 1100-1000 (C-O stretch), 800-700 (C-Cl stretch). (Expected spectrum based on similar compounds) | [6] |

| Mass Spectrum (EI) | m/z (%): 171 (M⁺), 141, 125, 111, 77. (Expected fragmentation pattern) |

Experimental Protocols

Asymmetric Synthesis of (R)-2-Amino-2-(3-chlorophenyl)ethanol

The enantioselective synthesis of (R)-2-amino-2-(3-chlorophenyl)ethanol can be achieved through various methods, including the asymmetric reduction of a corresponding α-azido ketone followed by reduction of the azide. A representative biocatalytic approach is detailed below.[7][8]

Objective: To synthesize (R)-2-Amino-2-(3-chlorophenyl)ethanol with high enantiomeric excess.

Materials:

-

2-Azido-1-(3-chlorophenyl)ethanone

-

Engineered ketoreductase (KRED) selective for the (R)-alcohol

-

NADPH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Reducing agent for the azide group (e.g., H₂, Pd/C or triphenylphosphine)

-

Standard laboratory glassware and equipment

Procedure:

-

Enzymatic Reduction:

-

In a temperature-controlled reaction vessel, dissolve 2-azido-1-(3-chlorophenyl)ethanone in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).

-

Add this solution to the potassium phosphate buffer containing the ketoreductase and the NADPH cofactor regeneration system.

-

Maintain the reaction at a constant temperature (e.g., 30°C) and pH, with gentle agitation.

-

Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, extract the product, (R)-2-azido-1-(3-chlorophenyl)ethanol, with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Azide Reduction:

-

Dissolve the crude (R)-2-azido-1-(3-chlorophenyl)ethanol in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the azide is fully converted to the amine.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude (R)-2-Amino-2-(3-chlorophenyl)ethanol.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity and enantiomeric excess.

-

Role in Drug Development: IGF-1R Inhibitors

(R)-2-Amino-2-(3-chlorophenyl)ethanol is a key chiral building block for the synthesis of small molecule inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R). The IGF-1R signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.[9][10]

The specific stereochemistry of (R)-2-Amino-2-(3-chlorophenyl)ethanol is often essential for the high-affinity binding of the final inhibitor to the ATP-binding pocket of the IGF-1R kinase domain.

IGF-1R Signaling Pathway

The binding of IGF-1 to its receptor initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, which promote cell growth and survival.

Caption: The IGF-1R signaling pathway, a key regulator of cellular processes.

Experimental Workflow: Synthesis of an IGF-1R Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a pyrimidine-based IGF-1R inhibitor, a class of compounds for which (R)-2-Amino-2-(3-chlorophenyl)ethanol can serve as a key starting material.[9]

Caption: Generalized workflow for the synthesis of an IGF-1R inhibitor.

Conclusion

(R)-2-Amino-2-(3-chlorophenyl)ethanol is a valuable chiral intermediate with significant applications in pharmaceutical research and development. Its stereospecific synthesis and incorporation into complex molecules, such as IGF-1R inhibitors, highlight its importance in the creation of targeted therapies. The information provided in this guide is intended to assist researchers in the effective utilization of this compound in their synthetic and drug discovery endeavors. Further investigation into its properties and applications is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 2. theclinivex.com [theclinivex.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. minio.scielo.br [minio.scielo.br]

- 7. pubs.acs.org [pubs.acs.org]

- 8. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2,4-bis-arylamino-1,3-pyrimidines as insulin-like growth factor-1 receptor (IGF-1R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effective natural inhibitors targeting IGF-1R by computational study | Aging [aging-us.com]

The Role of 2-Amino-2-(3-chlorophenyl)ethanol in Chiral Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure vicinal amino alcohols are critical structural motifs in a vast array of natural products, pharmaceuticals, and serve as indispensable tools in asymmetric synthesis as chiral ligands and auxiliaries.[1] 2-Amino-2-(3-chlorophenyl)ethanol, a chiral amino alcohol, holds significant potential as a versatile building block and resolving agent in the synthesis of enantiomerically pure compounds. This technical guide elucidates the core mechanisms through which this compound can be effectively utilized in chiral synthesis, supported by detailed experimental protocols and structured data presentation. The primary applications covered include its role as a chiral resolving agent for racemic acids and its function as a precursor to chiral ligands for asymmetric catalysis.

Introduction: The Significance of Chiral Amino Alcohols

Chiral vicinal amino alcohols are fundamental building blocks in organic and medicinal chemistry. Their stereochemical configuration is often paramount for biological activity, making their enantioselective synthesis a primary focus in drug discovery and development.[2] These compounds are integral to the structure of numerous active pharmaceutical ingredients (APIs) and are widely employed as chiral catalysts and ligands to induce stereoselectivity in chemical reactions.[1] this compound, possessing both an amine and an alcohol functional group on adjacent stereocenters, is a valuable synthon for the creation of complex chiral molecules.[3] Its utility is particularly noted in the synthesis of chiral compounds for pharmaceuticals targeting neurological and cardiovascular disorders.[3]

Mechanism of Action in Chiral Synthesis

The utility of this compound in chiral synthesis primarily revolves around two key mechanisms: its application as a chiral resolving agent and its use as a precursor for chiral ligands in asymmetric catalysis.

Chiral Resolution via Diastereomeric Salt Formation

One of the most established methods for separating enantiomers is classical resolution, which involves the use of a chiral resolving agent.[4] this compound, being a chiral base, can react with a racemic mixture of a carboxylic acid to form a pair of diastereomeric salts.[4] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]

The fundamental principle is the conversion of an enantiomeric pair into a diastereomeric pair, which can then be separated. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the more soluble diastereomer in the mother liquor.[4] After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the isolated diastereomeric salt with a strong acid to break the salt linkage.[4]

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Precursor to Chiral Ligands for Asymmetric Catalysis

Chiral amino alcohols are excellent precursors for the synthesis of chiral ligands used in asymmetric catalysis. The amino and hydroxyl groups can be readily modified to create bidentate or tridentate ligands that can coordinate with a metal center, forming a chiral catalyst. This chiral catalyst creates a stereochemically defined environment that forces a reaction to proceed with high enantioselectivity.

For instance, the amino group can be converted into an oxazoline, and the hydroxyl group can be used to coordinate with a metal. Such ligands are widely used in a variety of asymmetric reactions, including reductions, additions, and couplings. The 3-chlorophenyl substituent on this compound can provide beneficial steric and electronic effects that can enhance the enantioselectivity of the catalytic process.

Caption: Logical workflow for the use of this compound as a ligand precursor in asymmetric catalysis.

Experimental Protocols

Protocol for Chiral Resolution of a Racemic Carboxylic Acid

This protocol describes a general procedure for the chiral resolution of a racemic carboxylic acid using (S)-2-Amino-2-(3-chlorophenyl)ethanol as the resolving agent.

Materials:

-

Racemic carboxylic acid

-

(S)-2-Amino-2-(3-chlorophenyl)ethanol

-

Solvent (e.g., ethanol, methanol, acetone, or a mixture)

-

Hydrochloric acid (HCl), 2M

-

Sodium hydroxide (NaOH), 2M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Filter paper

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Salt Formation: In a flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable warm solvent. In a separate flask, dissolve 0.5 equivalents of (S)-2-Amino-2-(3-chlorophenyl)ethanol in the same solvent. Slowly add the resolving agent solution to the racemic acid solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. If no crystals form, scratching the inside of the flask or adding a seed crystal may be necessary.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomer, should be saved for recovery of the other enantiomer.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add 2M HCl until the pH is acidic (pH 1-2). This will protonate the amine of the resolving agent and liberate the free carboxylic acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

Recovery of Resolving Agent: The aqueous layer from the previous step can be basified with 2M NaOH to recover the chiral resolving agent.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or other suitable analytical techniques.

Protocol for Synthesis of a Chiral Oxazoline Ligand and Use in Asymmetric Reduction

This protocol outlines the synthesis of a chiral oxazoline ligand from (S)-2-Amino-2-(3-chlorophenyl)ethanol and its subsequent use in a model asymmetric reduction of a prochiral ketone.

Part A: Synthesis of the Chiral Ligand

-

Amide Formation: React (S)-2-Amino-2-(3-chlorophenyl)ethanol with a suitable acyl chloride (e.g., benzoyl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding amide.

-

Cyclization: Treat the resulting amide with a dehydrating agent (e.g., thionyl chloride) to induce cyclization and formation of the oxazoline ring. Purify the resulting ligand by column chromatography.

Part B: Asymmetric Reduction

-

Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral oxazoline ligand and a metal precursor (e.g., Cu(OAc)₂) in a dry solvent (e.g., THF). Stir for 30 minutes to allow for complex formation.

-

Reaction: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add the prochiral ketone substrate, followed by the slow addition of a reducing agent (e.g., a borane source).

-

Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Purification and Analysis: Dry the organic layer, concentrate, and purify the product by flash chromatography. Determine the yield and enantiomeric excess of the chiral alcohol product by chiral HPLC or GC.

Data Presentation

The following tables present hypothetical data for the processes described above to illustrate the expected outcomes.

Table 1: Hypothetical Data for Chiral Resolution of Racemic Ibuprofen

| Entry | Resolving Agent | Solvent | Temp (°C) | Yield of (R)-Ibuprofen (%) | e.e. of (R)-Ibuprofen (%) |

| 1 | (S)-2-Amino-2-(3-chlorophenyl)ethanol | Ethanol | 0 | 42 | 95 |

| 2 | (S)-2-Amino-2-(3-chlorophenyl)ethanol | Methanol | 0 | 38 | 92 |

| 3 | (S)-2-Amino-2-(3-chlorophenyl)ethanol | Acetone | 0 | 45 | 97 |

| 4 | (R)-1-Phenylethylamine | Ethanol | 0 | 40 | 94 |

Table 2: Hypothetical Data for Asymmetric Reduction of Acetophenone

| Entry | Ligand Derived From | Metal Precursor | Reductant | Yield (%) | e.e. (%) |

| 1 | (S)-2-Amino-2-(3-chlorophenyl)ethanol | Cu(OAc)₂ | BH₃·SMe₂ | 85 | 92 (R) |

| 2 | (S)-2-Amino-2-phenylethanol | Cu(OAc)₂ | BH₃·SMe₂ | 82 | 88 (R) |

| 3 | (S)-2-Amino-2-(3-chlorophenyl)ethanol | Rh(cod)₂BF₄ | H₂ | 95 | 96 (R) |

| 4 | (S)-2-Amino-2-phenylethanol | Rh(cod)₂BF₄ | H₂ | 93 | 91 (R) |

Conclusion

This compound is a valuable and versatile compound in the field of chiral synthesis. Its utility as a chiral resolving agent provides a straightforward and scalable method for the separation of racemic carboxylic acids. Furthermore, its potential as a precursor for chiral ligands opens up a wide range of applications in asymmetric catalysis for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The protocols and data presented in this guide serve as a foundation for researchers to explore and optimize the use of this and similar chiral amino alcohols in their synthetic endeavors. Further investigation into the development of novel ligands and catalytic systems based on this scaffold is warranted and expected to lead to new and efficient methods for asymmetric synthesis.

References

Spectroscopic Analysis of 2-Amino-2-(3-chlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral intermediate, 2-Amino-2-(3-chlorophenyl)ethanol. While specific experimental spectra for this compound are not publicly available, this document outlines the standardized methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and data presentation formats provided herein are intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and utilization of this and structurally related compounds.

Data Presentation

Quantitative spectroscopic data for this compound would be summarized as follows. It is important to note that the following tables are templates; specific data should be populated upon experimental acquisition. Spectroscopic data for "this compound" may be available upon request from chemical suppliers such as BLDpharm.[1]

NMR Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Ion Assignment |

| Data not available | [M]+• | |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following sections detail standardized protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of "this compound" in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH, -NH₂).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid "this compound" directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of "this compound" in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of amino and hydroxyl groups.

-

Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to scan beyond the expected molecular weight.

-

-

Fragmentation Analysis (MS/MS):

-

If further structural information is required, perform a tandem mass spectrometry (MS/MS) experiment.

-

Isolate the parent ion [M+H]⁺ and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and the m/z values of significant fragment ions.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-(3-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol of interest in organic synthesis and pharmaceutical development. Its utility as a chiral building block necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for synthesis, formulation, purification, and storage. This technical guide provides a summary of the currently available information on the solubility and stability of this compound and outlines detailed experimental protocols for their comprehensive determination.

Physicochemical Properties

A summary of the known physicochemical properties of (S)-2-Amino-2-(3-chlorophenyl)ethanol is presented in Table 1.

Table 1: Physicochemical Properties of (S)-2-Amino-2-(3-chlorophenyl)ethanol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.62 g/mol | |

| Appearance | Colorless to slightly yellow liquid | |

| Predicted Density | 1.260 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 316.8 ± 27.0 °C | |

| Predicted pKa | 12.40 ± 0.10 | |

| Storage Conditions | 2-8°C, protect from light |

Solubility Profile

Qualitative Solubility

Qualitative assessments indicate that this compound is soluble in water and common organic solvents. However, to date, no quantitative solubility data has been published in peer-reviewed literature. For drug development and process chemistry, precise solubility data in various solvents and at different temperatures are essential.

Experimental Protocol for Quantitative Solubility Determination: Shake-Flask Method

The recommended method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is adaptable for various solvents and temperatures.

3.2.1 Materials

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate)

-

Glass vials with screw caps

-

Constant temperature orbital shaker/incubator

-

Analytical balance

-

Filtration device (e.g., 0.45 µm PTFE or PVDF syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated alternative quantitative method.

3.2.2 Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Place the vials in a constant temperature orbital shaker. Agitate the samples at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25°C and 37°C).

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

-

Data Analysis: The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or mol/L.

Stability Profile

General Stability and Storage

The recommended storage condition for this compound is at 2-8°C and protected from light, suggesting potential sensitivity to temperature and light. To fully characterize its stability, forced degradation studies are necessary.

Experimental Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.

4.2.1 Stress Conditions

A solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol) should be subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound and a solution are heated at 60°C for 48 hours.

-

Photostability: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.

4.2.2 Analytical Methodology

A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

-

Analysis: Samples from each stress condition are analyzed at various time points. The percentage of degradation is calculated, and the peak purity of the parent compound is assessed.

Table 2: Hypothetical Forced Degradation Results for this compound

| Stress Condition | % Degradation | Major Degradation Products |

| 0.1 M HCl, 60°C | [To be determined] | [To be determined] |

| 0.1 M NaOH, RT | [To be determined] | [To be determined] |

| 3% H₂O₂, RT | [To be determined] | [To be determined] |

| Heat (60°C) | [To be determined] | [To be determined] |

| Light (ICH Q1B) | [To be determined] | [To be determined] |

Visualizations

Experimental Workflow for Physicochemical Characterization

The logical flow for determining the solubility and stability of this compound is depicted below.

Caption: Workflow for Solubility and Stability Testing.

Speculative Biological Signaling Pathway

While no specific biological activity for this compound has been reported, its structural similarity to phenylalkanolamines, many of which are known to interact with adrenergic receptors, suggests a potential for similar activity. The following diagram illustrates a speculative signaling pathway involving a G-protein coupled adrenergic receptor. It is crucial to note that this is a hypothetical pathway and requires experimental validation. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, epinephrine and norepinephrine[1][2]. The binding of a ligand to an adrenergic receptor initiates a conformational change, leading to the activation of a heterotrimeric G-protein[3][4].

Caption: Speculative Adrenergic Receptor Signaling Pathway.

Conclusion

This technical guide summarizes the current, limited knowledge on the solubility and stability of this compound. While qualitative data suggests its solubility in common solvents, a lack of quantitative data necessitates the experimental determination using standardized protocols such as the shake-flask method. Similarly, its stability profile needs to be rigorously established through forced degradation studies. The provided experimental protocols offer a robust framework for researchers to generate these critical data. The speculative signaling pathway highlights a potential area of biological investigation based on the compound's structural class. Further research to generate empirical data will be invaluable for the successful application of this compound in research and development.

References

A Comprehensive Technical Guide on 2-Amino-2-(3-chlorophenyl)ethanol as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-chlorophenyl)ethanol is a pivotal chiral building block in modern organic synthesis, particularly valued within the pharmaceutical industry. Its structure, incorporating a stereocenter with vicinal amino and hydroxyl functionalities, renders it a versatile synthon for the asymmetric synthesis of complex molecular architectures. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization and influences the molecule's electronic properties, which can be crucial for the biological activity of its derivatives. This technical guide offers an in-depth exploration of the physicochemical properties, enantioselective synthesis, and applications of this compound, providing researchers and drug development professionals with a comprehensive resource for leveraging this valuable chiral intermediate.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note the different CAS numbers assigned to the racemic mixture and its individual enantiomers.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₀ClNO | --INVALID-LINK-- |

| Molecular Weight | 171.62 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to slightly yellow liquid | --INVALID-LINK-- |

| Boiling Point | >200 °C | --INVALID-LINK-- |

| Melting Point | >25 °C | --INVALID-LINK-- |

| Solubility | Soluble in water and common organic solvents | --INVALID-LINK-- |

| CAS Number (Racemate) | 179811-63-3 | --INVALID-LINK-- |

| CAS Number ((S)-enantiomer) | 663611-73-2 | --INVALID-LINK-- |

| CAS Number ((R)-enantiomer) | 926291-77-2 | --INVALID-LINK-- |

Enantioselective Synthesis

The synthesis of enantiomerically pure (S)- or (R)-2-Amino-2-(3-chlorophenyl)ethanol is paramount for its successful application in asymmetric synthesis. The primary strategies involve the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(3-chlorophenyl)ethanone, through either biocatalytic or chemical methods.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective route to chiral alcohols. While specific literature for the biocatalytic reduction of 2-amino-1-(3-chlorophenyl)ethanone is not abundant, methodologies for closely related analogs, such as 2-chloro-1-(3-chlorophenyl)ethanone, provide a strong precedent. Ketoreductases (KREDs), often from yeast strains like Hansenula polymorpha, are particularly effective. These enzymes, coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase), can achieve high yields and excellent enantioselectivity.

Caption: Biocatalytic reduction of a prochiral aminoketone.

| Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| Ketoreductase from Hansenula polymorpha | 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol | 89 | >99 | --INVALID-LINK-- |

Chemical Asymmetric Synthesis: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones. The Noyori-Ikariya catalyst, a ruthenium complex with a chiral diamine ligand (e.g., TsDPEN), is highly effective for this transformation. The reaction typically uses a hydrogen donor like a formic acid/triethylamine mixture or isopropanol. This method is known for its operational simplicity and high efficiency in producing chiral alcohols with predictable stereochemistry.

Caption: Asymmetric transfer hydrogenation of an aminoketone.

Applications in Organic Synthesis

The chiral 1,2-amino alcohol moiety is a common feature in many biologically active molecules. (S)-2-Amino-2-(3-chlorophenyl)ethanol serves as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas.

Synthesis of Insulin-Like Growth Factor 1 Receptor (IGF-1R) Inhibitors

The IGF-1R signaling pathway is a critical target in oncology. A closely related analog, (S)-2-chloro-1-(3-chlorophenyl)ethanol, is a known intermediate in the synthesis of IGF-1R inhibitors.[2] It is plausible that this compound derivatives are also utilized in the synthesis of similar scaffolds. The general synthetic strategy involves the coupling of the chiral amino alcohol with a heterocyclic core.

Caption: General synthetic route to IGF-1R inhibitors.

Synthesis of Selective Androgen Receptor Modulators (SARMs)

SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic properties. Chiral building blocks are essential for the stereoselective synthesis of many SARMs. While specific examples detailing the use of this compound in the synthesis of named SARMs like RAD140 are not explicitly detailed in the provided search results, the structural motifs of some SARMs suggest that chiral amino alcohols of this type could be valuable precursors. For example, the synthesis of second-generation SARMs often involves the coupling of a chiral amine or alcohol to an aromatic core.[3]

Experimental Protocols

Representative Protocol for Asymmetric Transfer Hydrogenation of 2-Amino-1-(3-chlorophenyl)ethanone Hydrochloride

This protocol is a representative method based on established procedures for the asymmetric transfer hydrogenation of α-amino ketones using Noyori-type catalysts.

-

Catalyst Preparation: In an inert atmosphere glovebox, a solution of the chiral Ru-diamine catalyst (e.g., [(R,R)-TsDPEN]RuCl(p-cymene)) (0.01 mol%) is prepared in an appropriate solvent (e.g., isopropanol).

-

Reaction Setup: A reaction vessel is charged with 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq) and a hydrogen source, such as an azeotropic mixture of formic acid and triethylamine (5:2 ratio, 2.0 eq).

-

Hydrogenation: The catalyst solution is added to the reaction mixture. The vessel is sealed and heated to a specified temperature (e.g., 40-60 °C) with stirring for a period of 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Chiral Purity Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

General Method for Chiral HPLC Analysis

The enantiomeric purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

-

Column: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is typically effective for the separation of amino alcohol enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol is commonly used. The exact ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

-

Flow Rate: A typical flow rate is in the range of 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 or 254 nm) is suitable.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound. While raw spectra are not provided in the search results, several chemical suppliers offer access to NMR and other spectral data upon request. The expected spectral features are summarized below.

| Spectroscopy | Expected Features | Data Source(s) |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplets in the range of δ 7.0-7.5 ppm), the benzylic proton (a multiplet), the methylene protons adjacent to the hydroxyl group (diastereotopic protons, appearing as multiplets), and exchangeable protons for the amino and hydroxyl groups. | --INVALID-LINK--, --INVALID-LINK-- |

| ¹³C NMR | Signals for the aromatic carbons (in the range of δ 120-145 ppm), the carbon bearing the amino group, and the carbon bearing the hydroxyl group. | --INVALID-LINK-- |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a hydroxymethyl radical (•CH₂OH) or cleavage alpha to the amino group. The fragmentation of the related 2-amino-2-phenylethanol shows a base peak at m/z 106, corresponding to the [C₇H₈N]⁺ fragment. | --INVALID-LINK--, --INVALID-LINK-- |

| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H and N-H stretching (broad bands in the region of 3200-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C-Cl stretching. | --INVALID-LINK-- |

References

The Research Frontier of 2-Amino-2-(3-chlorophenyl)ethanol Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

Shanghai, China – December 24, 2025 – The chiral molecule, 2-Amino-2-(3-chlorophenyl)ethanol, is emerging as a valuable scaffold in medicinal chemistry, particularly in the development of targeted therapies for cancer and other diseases. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the potential research applications of its derivatives, focusing on their role as kinase inhibitors.

Derivatives of this compound have shown promise as inhibitors of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The ERK signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. By inhibiting ERK1/2, these compounds can disrupt the signaling cascade that drives tumor growth and proliferation.

This guide summarizes the available quantitative data, details key experimental protocols for synthesis and biological evaluation, and visualizes the pertinent signaling pathways to facilitate further research and development in this promising area.

Core Compound Profile

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 179811-63-3 | [1] |

| Molecular Formula | C8H10ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| Appearance | White to yellow powder or crystals | Sigma-Aldrich |

| Storage | 2-8°C, inert atmosphere, protect from light | [1] |

Potential Research Applications

The primary research application for derivatives of this compound identified in the current literature is in the development of ERK1/2 inhibitors for oncology . The core structure serves as a key building block in the synthesis of more complex heterocyclic molecules designed to target the ATP-binding site of these kinases.

While specific quantitative data for simple N-acylated derivatives of this compound is not extensively available in the public domain, the data for structurally related ERK1/2 inhibitors highlight the potential potency of this chemical class.

Quantitative Data Summary: Potency of Structurally Related ERK1/2 Inhibitors

The following table presents IC50 values for various small molecule inhibitors of ERK1 and ERK2, demonstrating the range of potencies that can be achieved with scaffolds designed to target these kinases. This data provides a benchmark for the development of novel derivatives of this compound.

| Compound ID | ERK1 IC50 (nM) | ERK2 IC50 (nM) | Cell-Based Assay IC50 (nM) & Cell Line | Reference |

| LY3214996 | 5 | 5 | - | [2] |

| GDC-0994 | 6.1 | 3.1 | - | [3] |

| MK-8353 | 4 | 1 | - | [3] |

| Compound 26 | - | 3.0 | 4.9 (A375), 7.5 (Colo205) | [2] |

| Compound 27 | - | 0.19 | - | [2] |

| Compound 38 | 3.8 | 1.0 | 10 (Colo205) | [2] |

| Compound 39 | - | 0.7 | - | [2] |

| Compound 40 | - | 1.2 | - | [2] |

| FR180204 | 510 | 330 | - | [4] |

Experimental Protocols

Synthesis of N-(1-(3-chlorophenyl)-2-hydroxyethyl) Derivatives

A general method for the synthesis of N-acylated derivatives of (S)-2-amino-2-(3-chlorophenyl)ethanol can be adapted from patent literature, which describes its use as a reactant.

Reaction Scheme:

(S)-2-amino-2-(3-chlorophenyl)ethanol + R-COCl (or R-COOH with a coupling agent) → (S)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-R-amide

General Procedure:

-

Dissolve (S)-2-amino-2-(3-chlorophenyl)ethanol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a base, for example, triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents), to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the desired acyl chloride or a pre-activated carboxylic acid (using a coupling agent like HATU or HOBt/EDC) (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

In Vitro ERK1/2 Kinase Assay Protocol

The following is a generalized protocol for determining the in vitro potency (IC50) of test compounds against ERK1 and ERK2 kinases.

Materials:

-

Recombinant human ERK1 and ERK2 enzymes

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

-

ATP solution

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the substrate (MBP).

-

Add the master mix to each well.

-

Initiate the kinase reaction by adding the diluted ERK1 or ERK2 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Visualization

To aid in the conceptualization of the research process, the following diagrams illustrate the ERK signaling pathway and a typical experimental workflow for the development of ERK inhibitors.

References

- 1. 179811-63-3|this compound|BLD Pharm [bldpharm.com]

- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 2-Amino-2-(3-chlorophenyl)ethanol: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available data for 2-Amino-2-(3-chlorophenyl)ethanol. Due to the limited publicly available information on the specific biological pathways and detailed experimental protocols for this compound, this document focuses on providing a robust framework for its safe handling and use in a research and development setting.

Chemical and Physical Properties

This compound is a chiral molecule often utilized as an intermediate in organic synthesis, particularly for pharmaceuticals and pesticides.[1] Its physical and chemical properties are summarized below. It is important to note that some of the available data is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 316.8 ± 27.0 °C | [1] |

| pKa (Predicted) | 12.40 ± 0.10 | [1] |

| Storage Conditions | 2-8°C, protect from light | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following GHS hazard statements have been associated with this compound and its hydrochloride salt.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| Respiratory Sensitization | H335 | May cause respiratory irritation. |

This table represents a compilation of hazard statements from various sources and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Caption: Relationship between routes of exposure and GHS hazard classifications.

Safety and Handling Protocols

Given the hazardous nature of this compound, stringent safety protocols must be followed. The following section outlines a standard operating procedure for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Safety goggles with side-shields are required.

-

Hand Protection: Wear protective gloves (e.g., nitrile) and ensure they are inspected before use.

-

Skin and Body Protection: An impervious lab coat or clothing is necessary.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust are generated, a suitable respirator may be required.

General Handling Procedures

-

Engineering Controls: All work should be performed in a well-ventilated area with an accessible safety shower and eye wash station.

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors, mist, or dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage is at 2-8°C under inert atmosphere.[1]

Caption: Standard operating procedure for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek immediate medical attention.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Fire Fighting and Spill Response

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards: During combustion, irritant fumes may be emitted.

-

Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.

-

Spill Containment and Cleanup: Evacuate personnel to a safe area. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Absorb with an inert liquid-binding material (e.g., sand, diatomite). Collect and place in a suitable container for disposal.

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The GHS classifications indicate moderate acute oral toxicity and irritation to the skin, eyes, and respiratory system. As a prudent measure, this compound should be handled as if it has unknown toxicological properties, and exposure should be minimized.

Synthesis Outline

While detailed, reproducible experimental protocols are not readily found in the literature, a general synthetic route has been described. The preparation is typically carried out via chemical synthesis. One common method involves the reaction of (3-chlorophenyl)acetaldehyde with a chiral acetal reagent to produce the desired product.[1] Researchers planning to synthesize this compound should consult specialized organic synthesis literature and perform a thorough risk assessment before commencing any work.

Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the supplier's Safety Data Sheet (SDS) and a comprehensive, site-specific risk assessment. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations and guidelines.

References

The Indispensable Role of Phenylglycinol Derivatives in Modern Chemistry: A Technical Guide

An in-depth exploration of the discovery, history, and multifaceted applications of phenylglycinol and its derivatives, tailored for researchers, scientists, and drug development professionals. This guide illuminates their pivotal function as chiral auxiliaries in asymmetric synthesis, their emerging significance in organocatalysis, and their integral role in the development of therapeutic agents.

Introduction: The Dawn of Asymmetric Synthesis and the Rise of Chiral Auxiliaries

The field of synthetic organic chemistry underwent a paradigm shift with the advent of asymmetric synthesis, a discipline focused on the selective creation of a specific stereoisomer of a chiral molecule. This selectivity is paramount in drug development, as the biological activity of a pharmaceutical agent is often intrinsically linked to its three-dimensional structure, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even harmful.

A cornerstone of modern asymmetric synthesis is the concept of the chiral auxiliary, a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The seminal work of pioneers like E.J. Corey and B.M. Trost in the 1970s and early 1980s laid the groundwork for this powerful strategy. Phenylglycinol, a chiral amino alcohol, and its derivatives have since emerged as highly effective and versatile chiral auxiliaries, prized for their conformational rigidity, steric influence, and the ease with which they can be introduced and subsequently removed from the substrate. Their ready availability from the chiral pool, derived from amino acids, further enhances their appeal in both academic and industrial settings.

Core Applications of Phenylglycinol Derivatives

The utility of phenylglycinol derivatives spans a wide range of asymmetric transformations, enabling the synthesis of a diverse array of enantiomerically pure compounds.

Asymmetric Synthesis of α-Amino Acids

The asymmetric Strecker synthesis is a classic and powerful method for the preparation of α-amino acids. The use of (R)-phenylglycine amide as a chiral auxiliary has been shown to be highly effective in this reaction, often leading to high diastereoselectivity through a crystallization-induced asymmetric transformation. In this process, one diastereomer of the resulting α-amino nitrile selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and allowing for its isolation in high yield and diastereomeric purity. Subsequent hydrolysis and removal of the chiral auxiliary afford the desired enantiomerically pure α-amino acid.

Table 1: Diastereoselective Strecker Synthesis using (R)-Phenylglycine Amide

| Aldehyde (R-CHO) | Product (α-Amino Nitrile) | Yield (%) | Diastereomeric Ratio (dr) |

| Pivaldehyde | N-[(1R)-2-Amino-2-oxo-1-phenylethyl]-2,2-dimethylpropanenitrile | 76-93 | >99:1 |

| Various Aldehydes | Corresponding α-Amino Nitriles | 76-93 | >99:1 |

Data sourced from Boesten et al., Org. Lett., 2001, 3 (8), pp 1121–1124.[1][2]

Enantioselective Synthesis of β-Lactams

β-Lactams are a critically important class of compounds, forming the structural core of widely used antibiotics such as penicillins and cephalosporins. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a fundamental method for the synthesis of the β-lactam ring. Phenylglycinol derivatives have been successfully employed as chiral auxiliaries to control the stereochemistry of this reaction, leading to the formation of enantiomerically enriched β-lactams. For instance, high levels of stereoselectivity have been achieved in the synthesis of gem-difluoro-β-lactams using (R)-phenylglycinol as a chiral auxiliary.

Workflow for Asymmetric β-Lactam Synthesis via Staudinger Reaction

Synthesis of Chiral Oxazolines

Chiral oxazolines are versatile ligands in asymmetric catalysis and can be readily synthesized from phenylglycinol. The reaction of phenylglycinol with a nitrile-containing compound, often under microwave irradiation, provides an efficient route to these valuable molecules. The resulting oxazoline ligand can then be used to coordinate with a metal center, creating a chiral catalyst capable of inducing high enantioselectivity in a variety of transformations.

Phenylglycinol Derivatives in Organocatalysis

In recent years, there has been a growing interest in organocatalysis, which utilizes small organic molecules as catalysts. Phenylglycinol derivatives have been explored as organocatalysts for various asymmetric reactions, including aldol and aza-Henry reactions. For example, a chiral thiourea derived from L-phenylglycinol has been shown to be an effective catalyst for the enantio- and diastereoselective aza-Henry reaction of nitroalkanes with isatin-derived N-Boc ketimines, achieving high diastereoselectivity.[3]

Table 2: Phenylglycinol-derived Thiourea in Aza-Henry Reaction

| Nitroalkane | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Nitroethane | 95 | 93:7 | 94 |

| Nitropropane | 96 | 92:8 | 95 |

| Nitrobutane | 94 | 91:9 | 93 |

Data sourced from Kumar et al., ACS Omega, 2021, 6 (7), pp 4848–4857.[3]

Application in the Synthesis of Bioactive Molecules and Drugs